Methyl4-amino-2,6-dimethylbenzoatehydrochloride

Description

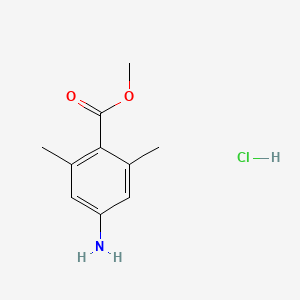

Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is a synthetic aromatic ester featuring an amino group at the para position and methyl substituents at the 2- and 6-positions of the benzene ring. The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical and chemical applications.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

methyl 4-amino-2,6-dimethylbenzoate;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-4-8(11)5-7(2)9(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H |

InChI Key |

YXSOHYVTBXLUFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 4-amino-2,6-dimethylbenzoate hydrochloride typically begins with 4-amino-2,6-dimethylbenzoic acid.

Esterification: The benzoic acid derivative undergoes esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-amino-2,6-dimethylbenzoate.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt of methyl 4-amino-2,6-dimethylbenzoate.

Industrial Production Methods: Industrial production of methyl 4-amino-2,6-dimethylbenzoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Quinones, oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is used as an intermediate in the synthesis of various chemical derivatives, which can be further utilized in different chemical reactions and studies.

Biology:

Biological Studies: The compound is used in biological research to study its effects on different biological systems and its potential as a biochemical tool.

Medicine:

Pharmaceutical Research: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is investigated for its potential therapeutic properties and its role as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and synthetic features of methyl 4-amino-2,6-dimethylbenzoate hydrochloride with related compounds:

Key Observations :

- Amino vs. This may enhance solubility in acidic environments.

- Hydrochloride Salts: Both the target compound and ortho-toluidine hydrochloride benefit from improved aqueous solubility due to salt formation, though ortho-toluidine’s carcinogenicity highlights the importance of substituent positioning on safety .

- Ester vs. Hydrazide: The ester group in the target compound offers reactivity distinct from hydrazides (e.g., 4-(dimethylamino)benzohydrazide in ), influencing applications in drug synthesis versus crystallography.

Physicochemical Properties

- Solubility : Hydrochloride salts (target compound, ortho-toluidine HCl) exhibit higher water solubility than neutral esters or hydrazides.

- Stability: The electron-donating amino group may increase susceptibility to oxidation compared to methyl or hydroxyl substituents.

Q & A

Q. How do researchers design stability-indicating methods for long-term storage studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.